molecular formula C15H18Br3N3O B11543387 N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide

Cat. No.: B11543387
M. Wt: 496.0 g/mol
InChI Key: BXYDHNUERBJELE-UHFFFAOYSA-N
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Description

N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a cycloheptylidene group and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide typically involves the reaction of cycloheptanone with 2,4,5-tribromoaniline in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The tribromophenyl group can participate in substitution reactions, where one or more bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

  • N’-Cycloheptylidene-2-(2,4,5-trichlorophenoxy)acetohydrazide
  • N’-Cycloheptylidene-2-(4-nitrophenyl)acetohydrazide

Comparison: Compared to similar compounds, N’-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group. This group imparts distinct chemical and biological properties, making the compound suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C15H18Br3N3O

Molecular Weight

496.0 g/mol

IUPAC Name

N-(cycloheptylideneamino)-2-(2,4,5-tribromoanilino)acetamide

InChI

InChI=1S/C15H18Br3N3O/c16-11-7-13(18)14(8-12(11)17)19-9-15(22)21-20-10-5-3-1-2-4-6-10/h7-8,19H,1-6,9H2,(H,21,22)

InChI Key

BXYDHNUERBJELE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)CNC2=CC(=C(C=C2Br)Br)Br)CC1

Origin of Product

United States

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